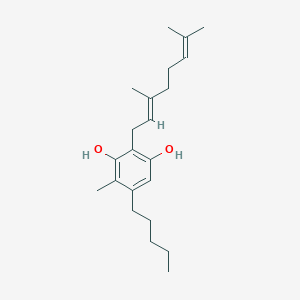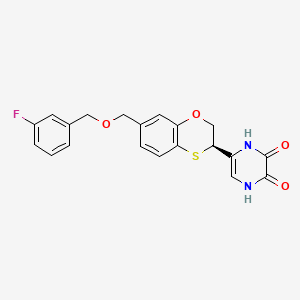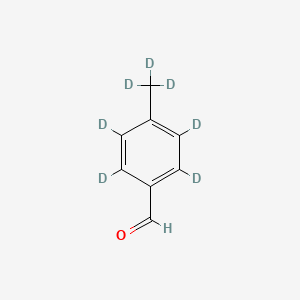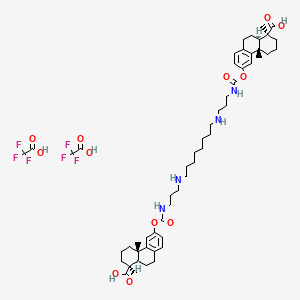
Antifungal agent 29
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antifungal Agent 29 is a novel compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of fungal pathogens. This compound has shown promise in both clinical and industrial applications due to its unique properties and mechanisms of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 29 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial step typically involves the condensation of a substituted benzaldehyde with a primary amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the core structure of this compound. Subsequent steps involve functional group modifications to enhance the antifungal activity of the compound.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Antifungal Agent 29 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different antifungal properties.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially enhancing its activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can be employed to introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their antifungal activity to identify the most potent compounds.
Wissenschaftliche Forschungsanwendungen
Antifungal Agent 29 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of antifungal mechanisms and structure-activity relationships.
Biology: The compound is employed in research on fungal cell biology and the development of resistance mechanisms.
Medicine: this compound is being investigated for its potential use in treating fungal infections in humans and animals.
Industry: The compound is used in the development of antifungal coatings and materials to prevent fungal growth in various industrial settings.
Wirkmechanismus
Antifungal Agent 29 exerts its effects by targeting specific pathways in fungal cells. The primary mechanism involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. By inhibiting the enzyme squalene epoxidase, this compound disrupts the production of ergosterol, leading to increased membrane permeability and cell death. Additionally, the compound may interfere with other cellular processes, such as DNA synthesis and cell wall formation, further enhancing its antifungal activity.
Vergleich Mit ähnlichen Verbindungen
Fluconazole: A widely used antifungal that also targets ergosterol biosynthesis but through a different enzyme, lanosterol 14α-demethylase.
Amphotericin B: A polyene antifungal that binds to ergosterol in the fungal cell membrane, causing cell leakage and death.
Caspofungin: An echinocandin that inhibits β (1,3)-glucan synthesis, disrupting the fungal cell wall.
Uniqueness of Antifungal Agent 29: this compound is unique in its dual mechanism of action, targeting both ergosterol biosynthesis and other cellular processes. This dual targeting reduces the likelihood of resistance development and enhances the compound’s efficacy against a broader range of fungal pathogens. Additionally, its synthetic versatility allows for the creation of various derivatives with potentially improved properties.
Eigenschaften
Molekularformel |
C54H76F6N4O12 |
|---|---|
Molekulargewicht |
1087.2 g/mol |
IUPAC-Name |
(1S,4aS,10aR)-6-[3-[8-[3-[[(4bS,8S,8aR)-8-carboxy-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl]oxycarbonylamino]propylamino]octylamino]propylcarbamoyloxy]-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C50H74N4O8.2C2HF3O2/c1-47-23-11-25-49(3,43(55)56)41(47)21-17-35-15-19-37(33-39(35)47)61-45(59)53-31-13-29-51-27-9-7-5-6-8-10-28-52-30-14-32-54-46(60)62-38-20-16-36-18-22-42-48(2,40(36)34-38)24-12-26-50(42,4)44(57)58;2*3-2(4,5)1(6)7/h15-16,19-20,33-34,41-42,51-52H,5-14,17-18,21-32H2,1-4H3,(H,53,59)(H,54,60)(H,55,56)(H,57,58);2*(H,6,7)/t41-,42-,47-,48-,49+,50+;;/m1../s1 |
InChI-Schlüssel |
MDROFODAYFUEKR-FSGQHFSUSA-N |
Isomerische SMILES |
C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)OC(=O)NCCCNCCCCCCCCNCCCNC(=O)OC4=CC5=C(CC[C@@H]6[C@@]5(CCC[C@]6(C)C(=O)O)C)C=C4)(C)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC12CCCC(C1CCC3=C2C=C(C=C3)OC(=O)NCCCNCCCCCCCCNCCCNC(=O)OC4=CC5=C(CCC6C5(CCCC6(C)C(=O)O)C)C=C4)(C)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12401577.png)
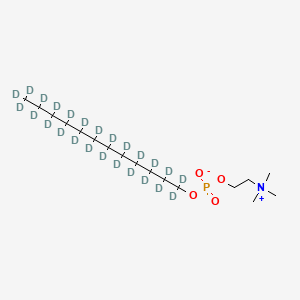

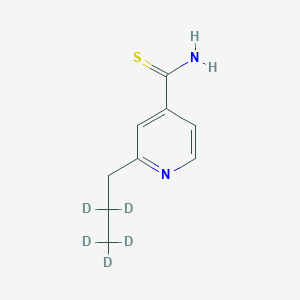
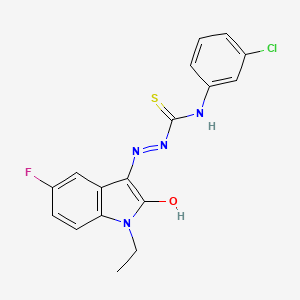
![[His7] Corazonin](/img/structure/B12401621.png)
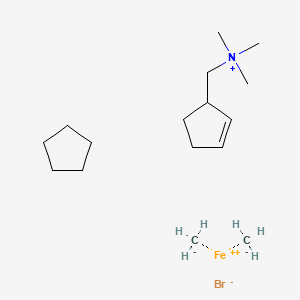
![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401653.png)

